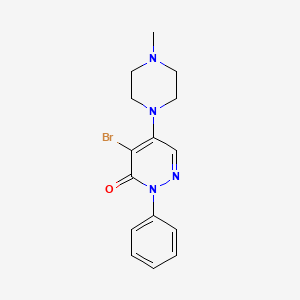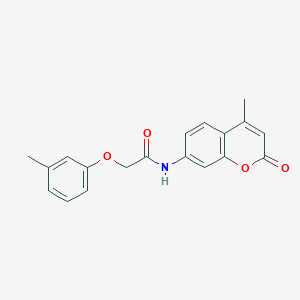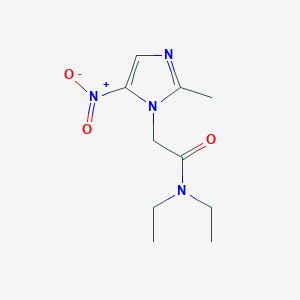![molecular formula C16H17N3O5 B5755344 N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBOA belongs to the class of glutamate transport inhibitors, which are known to modulate the activity of glutamate, a neurotransmitter that plays a crucial role in various physiological processes.
Mechanism of Action
N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide inhibits the activity of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. Glutamate is a neurotransmitter that plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. Inhibition of glutamate transporters leads to an increase in the extracellular concentration of glutamate, which can activate various glutamate receptors and modulate their activity.
Biochemical and Physiological Effects:
N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects in animal models. N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to increase the extracellular concentration of glutamate, which can activate various glutamate receptors and modulate their activity. N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has several advantages as a research tool. N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is a potent and selective inhibitor of glutamate transporters, which makes it an ideal tool for studying the role of glutamate transporters in various physiological processes. However, N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has several limitations as a research tool. N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is a relatively unstable compound and can decompose over time, which can lead to inaccurate results. Additionally, N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide can have off-target effects on other transporters, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. One potential direction is to study the effects of N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide on different subtypes of glutamate transporters. Another potential direction is to study the effects of N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide in combination with other drugs that modulate glutamate activity. Finally, future research could focus on developing more stable and selective inhibitors of glutamate transporters that can be used as potential therapeutic agents for neurological disorders.
Synthesis Methods
N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide can be synthesized by reacting 3-pyridinecarboximidamide with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Scientific Research Applications
N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide acts by inhibiting the activity of glutamate transporters, which leads to an increase in the extracellular concentration of glutamate. This increase in glutamate levels has been shown to have neuroprotective effects in various animal models of neurological disorders.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-21-12-7-11(8-13(22-2)14(12)23-3)16(20)24-19-15(17)10-5-4-6-18-9-10/h4-9H,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACUTNDTCWZDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)




![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)

